N-[2-(Dipropylamino)ethyl]acetamide
Description
N-[2-(Dipropylamino)ethyl]acetamide is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(dipropylamino)ethyl group
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N-[2-(dipropylamino)ethyl]acetamide |
InChI |
InChI=1S/C10H22N2O/c1-4-7-12(8-5-2)9-6-11-10(3)13/h4-9H2,1-3H3,(H,11,13) |
InChI Key |
UIPXEECVPFVONT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dipropylamino)ethyl]acetamide typically involves the reaction of acetamide with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dipropylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[2-(Dipropylamino)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Dipropylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]acetamide
- N-[2-(Dimethylamino)ethyl]acetamide
- N-[2-(Dipropylamino)ethyl]propionamide
Uniqueness
N-[2-(Dipropylamino)ethyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Biological Activity
N-[2-(Dipropylamino)ethyl]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is classified as an amide compound. Its structure can be represented as follows:
This compound features a dipropylamino group attached to an acetamide moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising results with MIC values ranging from 15.625 to 125 μg/mL against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The antimicrobial action is primarily bactericidal, inhibiting protein synthesis and affecting nucleic acid production .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 | Disruption of nucleic acid synthesis |
| Escherichia coli | 31.25 | Membrane disruption |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines.
- Cell Viability Assays : Studies demonstrated that this compound reduced cell viability in breast cancer cell lines (MDA-MB-231) significantly, with IC50 values indicating effective cytotoxicity .
- Apoptosis Induction : Flow cytometry results showed that treatment with this compound led to a marked increase in apoptotic cells, suggesting its role as an apoptosis inducer .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 10 | 22% increase compared to control |
| HeLa | 15 | 18% increase compared to control |
Case Studies and Research Findings
- Case Study on Bacterial Resistance : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its efficacy as an anticancer agent .
- Synergistic Effects : Research has also indicated that combining this compound with other antimicrobial agents enhances its effectiveness, suggesting potential for combination therapies .
Q & A
Q. What are the recommended synthetic routes for N-[2-(Dipropylamino)ethyl]acetamide in laboratory settings?
Methodological Answer: A common synthesis involves reacting 2-(dipropylamino)ethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is typically conducted in a polar aprotic solvent like dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Key intermediates should be characterized by NMR (e.g., H, C) and mass spectrometry to confirm structural integrity .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton and carbon environments, with characteristic peaks for the acetamide group (~2.0 ppm for CHCO) and dipropylaminoethyl chain (δ 0.8–1.6 ppm for alkyl protons).
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion [M+H] and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) using a C18 column with UV detection at 210–220 nm.
- Distilling Range: For liquid derivatives, determine boiling points (e.g., 164–167°C for analogous acetamides) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- GHS Compliance: Classified as harmful if swallowed (H302) or in contact with skin (H312). Follow preventive measures: avoid ingestion, ensure ventilation, and wash hands post-handling .
- Waste Disposal: Collect chemical waste in labeled containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can researchers investigate the metabolic stability of this compound in vitro?
Methodological Answer:
- Liver Microsome Assay: Incubate the compound (1–10 µM) with pooled human liver microsomes (HLMs) in NADPH-regenerating buffer. Monitor depletion over time using LC-MS/MS.
- Data Analysis: Calculate intrinsic clearance (Cl) and half-life (t). Compare with control compounds (e.g., verapamil) to assess metabolic liability .
Q. What strategies optimize the solubility of this compound for pharmacological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility.
- pH Adjustment: Test buffered solutions (pH 1–8) to identify ionization-dependent solubility.
- Surfactants: Add polysorbate 80 (0.01–0.1%) for micelle formation. Validate solubility via nephelometry or UV-Vis spectroscopy .
Q. How can molecular docking studies predict the biological targets of this compound?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Selection: Focus on receptors with known affinity for acetamide derivatives (e.g., neurotransmitter transporters, GPCRs).
- Validation: Compare docking scores with known ligands (e.g., lidocaine derivatives) and validate via mutagenesis or binding assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
